molecular formula C24H39ClN2O3 B1668324 (2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride CAS No. 38198-42-4

(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride

Cat. No.: B1668324
CAS No.: 38198-42-4
M. Wt: 439 g/mol
InChI Key: WIKPLDNFNROQFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride typically involves the esterification of Carbanilic acid with m-hexyloxy-2-piperidinocyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a component in chemical formulations.

Mechanism of Action

The mechanism of action of (2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

38198-42-4

Molecular Formula

C24H39ClN2O3

Molecular Weight

439 g/mol

IUPAC Name

(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C24H38N2O3.ClH/c1-2-3-4-10-18-28-21-13-11-12-20(19-21)25-24(27)29-23-15-7-6-14-22(23)26-16-8-5-9-17-26;/h11-13,19,22-23H,2-10,14-18H2,1H3,(H,25,27);1H

InChI Key

WIKPLDNFNROQFE-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCCC3.Cl

Isomeric SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)O[C@H]2CCCC[C@@H]2[NH+]3CCCCC3.[Cl-]

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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